1,2-Ethanediol, dibenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3220. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

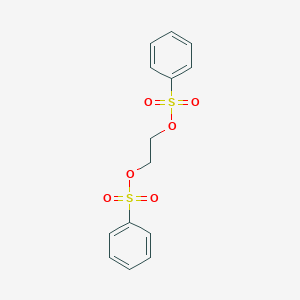

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(benzenesulfonyloxy)ethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O6S2/c15-21(16,13-7-3-1-4-8-13)19-11-12-20-22(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHMWTOYUSTYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921894 | |

| Record name | Ethane-1,2-diyl dibenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-50-7 | |

| Record name | 1,2-Ethanediol, 1,2-dibenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediol, dibenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, dibenzenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane-1,2-diyl dibenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLENE GLYCOL BIS(BENZENESULFONATE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediol, dibenzenesulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EE3KRR9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 1,2-Ethanediol, dibenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanediol, dibenzenesulfonate, also known as ethane-1,2-diyl dibenzenesulfonate, is a chemical compound with the molecular formula C₁₄H₁₄O₆S₂.[1] This diester, derived from ethylene glycol and benzenesulfonic acid, is a solid at room temperature and possesses properties characteristic of sulfonate esters, which are widely recognized as good leaving groups in nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with methodologies for its synthesis, purification, and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₆S₂ | [1] |

| Molecular Weight | 342.39 g/mol | [1] |

| CAS Number | 116-50-7 | [1] |

| Melting Point | 49-50 °C | |

| Boiling Point | 190 °C at 1 Torr | |

| 516.4 °C at 760 mmHg | ||

| Density | 1.388 g/cm³ | |

| Appearance | Solid | Inferred from melting point |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

Benzenesulfonyl chloride

-

Ethylene glycol

-

Pyridine (or another suitable base)

-

Toluene (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylene glycol in toluene.

-

Add pyridine to the solution.

-

Slowly add benzenesulfonyl chloride to the stirred solution. An exothermic reaction may occur.

-

After the addition is complete, heat the mixture to reflux for a specified time to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution to remove unreacted pyridine and benzenesulfonyl chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

The progress of the purification can be monitored by techniques such as Thin Layer Chromatography (TLC) and the purity of the final product can be assessed by its melting point and spectroscopic analysis.

Chemical Reactivity

Sulfonate esters are well-established as excellent leaving groups in organic synthesis, a property attributed to the stability of the resulting sulfonate anion which is resonance-stabilized. The sulfur atom in the sulfonate group is highly electrophilic, making it susceptible to nucleophilic attack.

The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the reaction conditions and the structure of the ester.

Spectroscopic Analysis

While specific spectra for this compound were not found in the searched literature, the expected spectral characteristics can be inferred from the analysis of related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge. The aromatic protons of the two benzene rings will appear as multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ethylene carbons and distinct signals for the carbons of the benzene rings.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group, typically in the region of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹. Bands corresponding to the C-O stretching and the aromatic C-H and C=C stretching will also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of benzenesulfonyl groups and cleavage of the ethylene bridge.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the biological activity of this compound or its involvement in any signaling pathways. However, the broader class of sulfonate esters has been studied for various biological activities. For instance, some sulfonate ester derivatives have been investigated as inhibitors of the P2X7 receptor, which is involved in inflammatory responses.[2] Further research is required to determine if this compound possesses any significant biological properties.

Conclusion

This compound is a compound with well-defined physical properties and predictable chemical reactivity based on its sulfonate ester functional groups. The synthesis and purification can be achieved through standard organic chemistry techniques. While its direct biological role is yet to be explored, its chemical nature as a potential alkylating agent, due to the good leaving group ability of the benzenesulfonate moieties, suggests that it could be a valuable tool in synthetic chemistry and potentially a subject for future investigation in medicinal chemistry and drug development. Researchers are encouraged to perform detailed spectroscopic and biological studies to fully elucidate the properties and potential applications of this compound.

References

1,2-Ethanediol, dibenzenesulfonate CAS number 116-50-7

An In-depth Technical Guide on 1,2-Ethanediol, dibenzenesulfonate

Topic: this compound CAS Number: 116-50-7

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the physicochemical properties, experimental protocols, and applications of this compound.

Chemical Identity and Properties

This compound is a diester of ethylene glycol and benzenesulfonic acid. Its structure features two benzenesulfonate groups, which are excellent leaving groups in nucleophilic substitution reactions, making it a valuable bifunctional reagent in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₆S₂[1][2] |

| Molecular Weight | 342.39 g/mol [2][3] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116-118 °C |

| Boiling Point | 555.5 °C (predicted) |

| Solubility | Insoluble in water; soluble in many organic solvents |

Synthesis Protocol

This compound is typically synthesized via the reaction of ethylene glycol with two equivalents of benzenesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

Ethylene glycol (1.0 eq)

-

Benzenesulfonyl chloride (2.2 eq)

-

Pyridine (3.0 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of ethylene glycol in dichloromethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

-

Pyridine is added to the solution.

-

Benzenesulfonyl chloride is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The organic layer is separated and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization (e.g., from ethanol) to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The primary utility of this compound lies in its role as a homobifunctional electrophilic linker . The two benzenesulfonate esters act as effective leaving groups, allowing for sequential or simultaneous reaction with nucleophiles. This property is exploited to introduce a flexible two-carbon (ethylene) bridge into molecules.

In drug development, this reagent is used for:

-

Synthesis of Macrocycles: Linking two nucleophilic sites within the same molecule to form cyclic structures.

-

Linker Chemistry: Connecting two different molecular fragments, such as a targeting moiety and a payload in antibody-drug conjugates (ADCs) or PROTACs, although more complex linkers are often used.

-

Scaffold Elaboration: Modifying existing molecular scaffolds by adding an ethylene bridge to explore new chemical space and structure-activity relationships (SAR).

Caption: Role as a homobifunctional electrophilic linker.

Safety and Handling

Safe handling of this compound is crucial. It is advisable to consult the Safety Data Sheet (SDS) before use.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][5]

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[4]

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]

-

Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[4]

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat and ignition sources.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[4][7]

References

- 1. This compound, CasNo.116-50-7 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound CAS#: 116-50-7 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Analysis of 1,2-Ethanediol, Dibenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanediol, dibenzenesulfonate is a diester of ethylene glycol and benzenesulfonic acid. Its molecular formula is C₁₄H₁₄O₆S₂ and it has a molecular weight of 342.39 g/mol .[1] The structural formula is shown in Figure 1. Spectroscopic analysis is crucial for the verification of the structure and purity of chemical compounds. This guide outlines the expected spectroscopic data for this compound.

Predicted Spectroscopic Data

While experimental data is not available, the spectroscopic characteristics of this compound can be predicted based on its functional groups and molecular structure.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The molecule has a plane of symmetry, which simplifies the spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 8.0 | Doublet | 4H | Aromatic protons ortho to the SO₂ group |

| 7.5 - 7.7 | Multiplet | 6H | Aromatic protons meta and para to the SO₂ group |

| 4.4 - 4.6 | Singlet | 4H | Methylene protons (-CH₂-) |

These are estimated values and may vary depending on the solvent and instrument used.

Predicted ¹³C NMR Data

The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. Due to symmetry, only four signals are expected for the aromatic carbons and one for the aliphatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 135 - 140 | Aromatic carbon attached to the sulfur atom (ipso-carbon) |

| 133 - 135 | Aromatic para-carbon |

| 128 - 130 | Aromatic ortho- and meta-carbons |

| 65 - 70 | Methylene carbons (-CH₂-) |

These are estimated values and may vary depending on the solvent and instrument used.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by absorptions from the sulfonate and aromatic groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1350 - 1300 | Strong | Asymmetric S=O stretching (sulfonate) |

| 1180 - 1150 | Strong | Symmetric S=O stretching (sulfonate) |

| 1050 - 1000 | Strong | S-O stretching (sulfonate) |

Predicted Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 342 would be expected. Key fragmentation patterns would likely involve the cleavage of the C-O and S-O bonds.

| Predicted m/z | Possible Fragment |

| 342 | [M]⁺ |

| 201 | [M - C₆H₅SO₂]⁺ |

| 141 | [C₆H₅SO₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

As no specific experimental data was found, a general protocol for acquiring spectroscopic data for a solid organic compound is provided below.

3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

3.2. IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

3.3. Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use electron ionization (EI) at 70 eV as a standard method.

-

Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for this compound is not readily found in the public domain, a comprehensive theoretical analysis allows for the prediction of its key spectroscopic features. This guide provides researchers with a foundational understanding of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with generalized experimental protocols and a standard workflow for spectroscopic analysis. These predicted data points can serve as a valuable reference for the characterization of this compound should it be synthesized or isolated in future research endeavors.

References

An In-depth Technical Guide to 1,2-Ethanediol, Dibenzenesulfonate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Ethanediol, dibenzenesulfonate, a benzenesulfonate ester of ethylene glycol. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and development.

Molecular Structure and Formula

This compound, also known as ethane-1,2-diyl dibenzenesulfonate, is an organic compound with the chemical formula C₁₄H₁₄O₆S₂.[1] Its structure consists of an ethylene glycol backbone with both hydroxyl groups esterified by benzenesulfonic acid.

Molecular Formula: C₁₄H₁₄O₆S₂

Molecular Weight: 342.39 g/mol [1]

CAS Number: 116-50-7[1]

Synonyms:

-

Ethylene glycol bis(benzenesulfonate)

-

Ethane-1,2-diyl dibenzenesulfonate

-

1,2-Bis(phenylsulfonyloxy)ethane

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, purification, and application in various experimental settings.

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | 49-50 °C | |

| Boiling Point | 190 °C at 1 Torr | |

| Molecular Formula | C₁₄H₁₄O₆S₂ | [1] |

| Molecular Weight | 342.39 g/mol | [1] |

| Solubility | Soluble in organic solvents | [2] |

Spectroscopic Data:

-

¹H NMR: Signals corresponding to the protons of the two benzene rings and a characteristic signal for the ethylene bridge protons.

-

¹³C NMR: Resonances for the carbon atoms of the benzene rings and the ethylene glycol moiety.

-

FTIR: Strong absorption bands characteristic of sulfonate esters (S=O and S-O stretching) and the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight and fragmentation patterns resulting from the loss of benzenesulfonyl groups and cleavage of the ethylene bridge.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of ethylene glycol with benzenesulfonyl chloride. This reaction is a modification of the well-known Hinsberg reaction, where an alcohol acts as the nucleophile instead of an amine.[2][3]

Experimental Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Ethylene glycol

-

Benzenesulfonyl chloride[2]

-

Pyridine or other suitable base

-

Dichloromethane or other suitable aprotic solvent

-

Hydrochloric acid (dilute solution)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylene glycol in a suitable aprotic solvent such as dichloromethane.

-

Addition of Base: Add a suitable base, such as pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.

-

Addition of Benzenesulfonyl Chloride: Cool the reaction mixture in an ice bath. Slowly add benzenesulfonyl chloride, dissolved in the same solvent, to the flask from the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Reaction Pathway

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its chemical structure suggests several potential uses in medicinal chemistry and organic synthesis.

-

Bifunctional Linker: The molecule possesses two benzenesulfonate groups, which are good leaving groups. This makes it a potential bifunctional linker for connecting two different molecular fragments in the synthesis of more complex molecules. In fragment-based drug design, linkers are crucial for optimizing the potency and pharmacokinetic properties of lead compounds.[4]

-

Prodrug Design: The ester linkages in this compound could potentially be designed to be cleavable under specific physiological conditions, making it a candidate for use in prodrug strategies. This would involve attaching a pharmacologically active molecule to the linker, which is then released at the target site.

-

Intermediate in Organic Synthesis: As a source of a protected diol, it can be used in multi-step organic syntheses where the temporary protection of hydroxyl groups is required. The benzenesulfonate groups can be removed under specific conditions to regenerate the diol.

Logical Relationship of Synthesis

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The logical flow of the experimental process is depicted in the following diagram.

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Theoretical Calculations and Modeling of 1,2-Ethanediol, dibenzenesulfonate

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 1,2-Ethanediol, dibenzenesulfonate, tailored for researchers, scientists, and professionals in drug development. The document outlines computational modeling approaches, detailed experimental protocols, and potential biological significance based on analogous compounds.

Introduction

This compound is a chemical compound with the molecular formula C14H14O6S2 and a molecular weight of 342.39 g/mol [1]. It belongs to the class of sulfonate esters, which are recognized for their roles as versatile intermediates in organic synthesis and as structural motifs in pharmacologically active molecules[2][3]. The study of this molecule is pertinent to understanding structure-activity relationships and designing novel therapeutic agents. This guide will delve into the computational chemistry, synthesis, characterization, and potential biological relevance of this compound.

Theoretical Calculations and Molecular Modeling

2.1. Density Functional Theory (DFT) Calculations

DFT calculations can provide deep insights into the molecular properties of this compound. These studies are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

A typical DFT workflow for analyzing this molecule would involve:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm the optimized structure as a true minimum on the potential energy surface and to predict vibrational spectra (e.g., IR and Raman).

-

Electronic Property Calculation: Including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and dipole moment to understand its reactivity and intermolecular interactions.

-

Spectroscopic Prediction: Simulating NMR chemical shifts and comparing them with experimental data for structural validation.

Computational studies on related benzenesulfonates have utilized DFT to investigate reaction mechanisms, such as hydrolysis, and to understand interactions with cations[4][5][6][7]. For instance, DFT has been used to probe the existence of intermediates in the hydrolysis of aryl benzenesulfonates, suggesting that such reactions may proceed through a stepwise mechanism involving a pentavalent intermediate[8].

2.2. Molecular Dynamics (MD) Simulations

MD simulations can be employed to study the conformational flexibility of the ethylene glycol linker and the dynamics of the benzenesulfonate groups in various solvent environments. This is particularly relevant for understanding its behavior in biological systems.

Key aspects to investigate with MD simulations include:

-

Conformational Analysis: Identifying the most populated conformations of the molecule in solution.

-

Solvation Effects: Understanding how the solvent shell influences the molecular structure and dynamics.

-

Interaction with Biomolecules: Simulating the binding of this compound to potential protein targets to elucidate its mechanism of action. Studies on similar molecules have used MD simulations to assess the stability of ligand-protein complexes[9].

Workflow for Theoretical Calculations

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound can be achieved by the reaction of 1,2-ethanediol with benzenesulfonyl chloride in the presence of a base. This is a standard procedure for the preparation of sulfonate esters[2][10].

Detailed Protocol:

-

Reaction Setup: To a solution of 1,2-ethanediol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (2.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add a solution of benzenesulfonyl chloride (2.1 equivalents) in the same solvent to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

3.2. Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge and multiplets in the aromatic region for the phenyl protons. The chemical shifts can be compared with predicted values from DFT calculations. ¹H NMR spectra of 1,2-ethanediol have been extensively studied[11][12].

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methylene carbons of the ethylene glycol moiety and several signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonate group (S=O stretching) typically around 1350 cm⁻¹ and 1175 cm⁻¹, as well as C-O and aromatic C-H stretching vibrations. The IR spectrum of 1,2-ethanediol is well-documented[13][14][15].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

-

Melting Point: A sharp melting point will indicate the purity of the crystalline product.

Data Presentation

The following tables summarize key physicochemical and theoretical data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 116-50-7 | [1] |

| Molecular Formula | C14H14O6S2 | [1] |

| Molecular Weight | 342.39 g/mol | [1] |

| Appearance | Expected to be a solid | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Table 2: Predicted Spectroscopic Data (Illustrative)

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ~4.5 ppm (s, 4H, -CH₂-); δ 7.5-8.0 ppm (m, 10H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~65 ppm (-CH₂-); δ 125-135 ppm (Ar-C) |

| IR (KBr) | ~1350 cm⁻¹ (asymmetric SO₂ stretch), ~1175 cm⁻¹ (symmetric SO₂ stretch) |

Potential Biological Significance and Drug Development

While there is no specific biological activity reported for this compound, the broader class of sulfonate esters and benzenesulfonate derivatives has shown a wide range of biological activities, making them interesting scaffolds for drug design[16][17].

5.1. Anticancer Activity

Several benzenesulfonate and benzenesulfonamide derivatives have been investigated for their anticancer properties[18][19]. For example, certain quinazoline sulfonates have demonstrated potent submicromolar activity against various cancer cell lines, inducing G2/M cell cycle arrest[19]. The mechanism of action for some of these compounds involves the inhibition of receptor tyrosine kinases[18]. The structural similarity of this compound to these active compounds suggests it could be a candidate for anticancer drug screening.

5.2. Enzyme Inhibition

Sulfonate esters have been designed as inhibitors for various enzymes. For instance, derivatives have been shown to inhibit acetylcholinesterase, α-glycosidase, and carbonic anhydrase[10]. The benzenesulfonate moiety can engage in specific interactions within the active sites of target proteins.

5.3. Prodrug Strategies

Sulfonate esters have been explored as linkers in prodrug design. These linkers can be engineered to be cleaved under specific physiological conditions, releasing the active drug molecule[17][20][21]. The stability of the sulfonate ester bond can be tuned to control the release profile of a therapeutic agent[22][23].

Potential Signaling Pathway Involvement

Conclusion

This compound presents an intriguing subject for further investigation in the fields of computational chemistry and drug discovery. This guide provides a foundational framework for its theoretical modeling, synthesis, and characterization. Based on the known biological activities of structurally related sulfonate esters, this compound warrants exploration for its potential therapeutic applications, particularly in oncology and enzyme inhibition. The methodologies and insights presented herein are intended to facilitate and inspire future research into this and similar molecules.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. eurjchem.com [eurjchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2-Ethanediol [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 16. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. keio.elsevierpure.com [keio.elsevierpure.com]

- 21. Development of a novel sulfonate ester-based prodrug strategy. | Semantic Scholar [semanticscholar.org]

- 22. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Ethanediol, Dibenzenesulfonate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Ethanediol, dibenzenesulfonate (CAS Number: 116-50-7), a versatile chemical compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, availability, and handling.

Chemical Properties and Identification

This compound, also known as Ethylene glycol bis(benzenesulfonate) or ethane-1,2-diyl dibenzenesulfonate, is a diester of ethylene glycol and benzenesulfonic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 116-50-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₄H₁₄O₆S₂ | --INVALID-LINK-- |

| Molecular Weight | 342.39 g/mol | --INVALID-LINK-- |

| Boiling Point | 516.4°C at 760 mmHg | --INVALID-LINK-- |

| Flash Point | 266.1°C | --INVALID-LINK-- |

| Appearance | Solid or liquid | --INVALID-LINK-- |

| Synonyms | ETHYLENE GLYCOL BIS(BENZENESULFONATE), 1,2-Bis-benzolsulfonyloxy-aethan, Aethylenglykol-dibenzolsulfonat, ethane-1,2-diyl dibenzenesulfonate | --INVALID-LINK-- |

Commercial Availability and Key Suppliers

This compound is available from a variety of chemical suppliers, catering to research and bulk requirements. The commercial availability may vary by region and supplier.

| Supplier | Location | Typical Offerings |

| Amitychem Corporation | Global | Bulk supply, 25kgs/fiber drum or 200kgs/drum.[2] |

| Hangzhou Keyingchem Co.,Ltd | China (Mainland) | Fine chemicals for lab/research.[3] |

| BLD Pharm | Global | Offers various quantities with available NMR, HPLC, LC-MS, UPLC data. |

| Protheragen | USA | Research quantities (10mg, 25mg, 50mg, 100mg).[4] |

| Jigs Chemical Limited | India | Pharmaceutical grade intermediates.[5] |

| ReAgent | UK | General use in 25L and 200L drums.[6] |

Note: Pricing and lead times are subject to inquiry with the respective suppliers.

Safety and Handling

The safe handling of this compound is crucial in a laboratory and industrial setting. The following information is derived from the Safety Data Sheet (SDS).

Hazard Identification:

-

Harmful if swallowed.

-

Causes serious eye irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles.

-

Skin Protection: Protective gloves and clothing.

-

Respiratory Protection: Use a respirator if exposure limits are exceeded.

First Aid Measures:

-

If Swallowed: Get medical help. Rinse mouth.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

In Case of Skin Contact: Wash with plenty of soap and water.

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

Experimental Protocols

A related synthesis is described in patent CN101863781A for the preparation of 1,2-di(o-aminophenoxy)ethane, which begins with the condensation of o-nitrochlorobenzene and ethylene glycol.[7] This highlights the utility of ethylene glycol as a starting material for such diether or diester compounds.

Logical Workflow for a Potential Synthesis:

Caption: A logical workflow for the potential synthesis of this compound.

Potential Applications in Research and Drug Development

While specific signaling pathways involving this compound are not documented, its chemical structure suggests its potential as a bifunctional electrophile. The benzenesulfonate groups are good leaving groups, making the ethyl bridge susceptible to nucleophilic attack. This reactivity could be exploited in various synthetic applications.

Hypothetical Application as a Linker:

Caption: Hypothetical use of this compound as a linker for drug conjugation.

This guide serves as a foundational resource for professionals working with this compound. For detailed experimental procedures and characterization data, direct consultation of scientific literature and supplier-specific documentation is recommended.

References

- 1. echemi.com [echemi.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound, CasNo.116-50-7 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]

- 4. Ethane-1,2-Diyl Dibenzenesulfonate - Protheragen [protheragen.ai]

- 5. (s)-1-(2,4-dichlorophenyl)-1,2-ethanediol at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane - Google Patents [patents.google.com]

Methodological & Application

Use of 1,2-Ethanediol, dibenzenesulfonate as a protecting group for diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on 1,2-Ethanediol, dibenzenesulfonate, focusing on its synthesis and inherent reactivity. Contrary to what might be inferred from its structure, this compound is not a suitable protecting group for diols . Its chemical behavior is dominated by the presence of two excellent benzenesulfonate leaving groups, rendering it a potent bis-alkylating agent. This application note serves to clarify its chemical properties, provide a detailed protocol for its synthesis, and illustrate its reactivity profile to prevent its misuse in synthetic strategies and to highlight its potential applications as a reactive intermediate.

Introduction

In the field of organic synthesis, the protection of functional groups is a critical strategy to achieve selectivity in complex molecular transformations. Diols, in particular, often require protection to prevent unwanted side reactions. While various strategies exist for diol protection, the use of this compound for this purpose is ill-advised. The two benzenesulfonate esters, being excellent leaving groups, make the ethylene bridge highly susceptible to nucleophilic attack. Consequently, this molecule does not serve as a stable protecting group but rather as a reactive bis-electrophile.

This document outlines the synthesis of this compound and explores its characteristic reactivity with nucleophiles, thereby providing a foundational understanding for its appropriate use in chemical synthesis as a bifunctional alkylating agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol:

Materials:

-

Ethylene glycol (1.0 eq)

-

Benzenesulfonyl chloride (2.2 eq)

-

Pyridine (or triethylamine) (3.0 eq)

-

Dichloromethane (DCM) as solvent

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

To a stirred solution of ethylene glycol (1.0 eq) in dichloromethane at 0 °C, add pyridine (3.0 eq).

-

Slowly add benzenesulfonyl chloride (2.2 eq) to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| Ethylene Glycol | 1.0 | 62.07 |

| Benzenesulfonyl Chloride | 2.2 | 176.62 |

| Pyridine | 3.0 | 79.10 |

Typical yields for this reaction are generally high, often exceeding 80%, depending on the purity of reagents and reaction conditions.

Visualization of Synthesis:

Caption: Synthetic scheme for this compound.

Reactivity Profile: A Cautionary Note on Use as a Protecting Group

The core of this application note is to emphasize that this compound is a reactive molecule and not a stable protecting group. The two benzenesulfonate groups are excellent leaving groups, making the two carbons of the ethane bridge highly electrophilic. This reactivity profile makes it a useful bis-alkylating agent for introducing an ethylene bridge between two nucleophilic centers.

Reaction with Nucleophiles:

This compound readily reacts with a variety of nucleophiles, such as amines, thiols, and carbanions, in a double nucleophilic substitution reaction.

Experimental Protocol: Reaction with a Primary Amine

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., Benzylamine) (2.2 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Standard workup and purification reagents

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile.

-

Add the primary amine (2.2 eq) and DIPEA (2.5 eq).

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Perform an appropriate aqueous workup to remove salts.

-

Purify the product by column chromatography.

Data Presentation:

| Electrophile | Nucleophile (Example) | Product (Example) |

| This compound | Benzylamine | N,N'-Dibenzyl-1,2-ethanediamine |

| This compound | Sodium thiophenoxide | 1,2-Bis(phenylthio)ethane |

Yields for such bis-alkylation reactions are typically moderate to high, contingent on the nucleophilicity of the substrate and the reaction conditions.

Visualization of Reactivity:

Caption: General reaction scheme with nucleophiles.

Conclusion

This compound should not be considered a protecting group for diols due to its high reactivity as a bis-alkylating agent. Researchers and drug development professionals should be aware of its potential to undergo nucleophilic substitution rather than to act as a stable, removable group. Its utility lies in its capacity to introduce an ethylene linker between two nucleophilic sites. The protocols and data presented herein provide a clear guide to its synthesis and characteristic reactivity, enabling its effective and appropriate application in organic synthesis.

Application of 1,2-Ethanediol, Dibenzenesulfonate in Heterocyclic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanediol, dibenzenesulfonate, also known as ethylene glycol dibenzenesulfonate, is a versatile bifunctional electrophile. Its utility in organic synthesis stems from the presence of two benzenesulfonate moieties, which are excellent leaving groups. This characteristic makes it a valuable reagent for the construction of various heterocyclic systems, particularly saturated six-membered heterocycles containing nitrogen and oxygen atoms. The reaction proceeds via a double nucleophilic substitution mechanism, where a dinucleophile, such as a 1,2-diamine or a 1,2-amino alcohol, displaces the two benzenesulfonate groups to form a new heterocyclic ring. This approach offers a reliable method for the synthesis of important scaffolds like piperazines and morpholines, which are prevalent in medicinal chemistry and drug discovery.

Principle of Reaction

The core principle behind the use of this compound in heterocyclic synthesis is the formation of two new carbon-heteroatom bonds in a single synthetic operation. The benzenesulfonate group is a highly effective leaving group, facilitating nucleophilic attack. When a substrate containing two nucleophilic centers, such as the two nitrogen atoms of a diamine or the nitrogen and oxygen atoms of an amino alcohol, is reacted with this compound, an intramolecular cyclization occurs. The reaction is typically carried out in the presence of a base to deprotonate the nucleophilic groups, thereby increasing their reactivity.

Application in Heterocyclic Synthesis

The primary application of this compound in this context is the synthesis of saturated six-membered heterocycles. Below are detailed protocols for the synthesis of piperazine and morpholine, which are fundamental building blocks in the development of pharmaceuticals.

Synthesis of Piperazine

The reaction of a 1,2-diamine, such as ethylenediamine, with this compound provides a direct route to the piperazine ring system.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of piperazine.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted or unsubstituted 1,2-diamine (1.0 eq.).

-

Solvent and Base: Dissolve the diamine in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base (2.2 eq.), such as potassium carbonate or triethylamine, to the solution.

-

Addition of Electrophile: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to afford the desired piperazine derivative.

Quantitative Data Summary (Hypothetical):

| Entry | Diamine (1.0 eq.) | Base (2.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethylenediamine | K₂CO₃ | DMF | 100 | 12 | 75 |

| 2 | Propane-1,2-diamine | Et₃N | DMSO | 110 | 10 | 72 |

| 3 | N-Methylethylenediamine | K₂CO₃ | DMF | 100 | 14 | 80 |

Synthesis of Morpholine

The synthesis of the morpholine scaffold can be achieved by reacting a 1,2-amino alcohol, for instance, ethanolamine, with this compound.

Reaction Scheme:

Detailed experimental protocol for using 1,2-Ethanediol, dibenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 1,2-Ethanediol, dibenzenesulfonate as a homobifunctional crosslinking agent.

Introduction

This compound, also known as ethane-1,2-diyl dibenzenesulfonate, is a homobifunctional alkylating agent. Its structure features a short, linear ethylene glycol spacer arm with a benzenesulfonate group at each end. Benzenesulfonates are excellent leaving groups, making the ethyl carbons susceptible to nucleophilic attack. This property allows the compound to covalently link two nucleophilic groups, making it a valuable tool for studying molecular interactions.

The primary application of this compound is in the crosslinking of proteins and other macromolecules. It reacts primarily with the primary amino groups of lysine residues and the N-termini of proteins. By forming stable covalent bonds between interacting molecules, it can be used to "capture" transient interactions for subsequent analysis, aiding in the elucidation of protein-protein interaction networks, protein complex topology, and the quaternary structure of oligomeric proteins.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Synonyms | Ethane-1,2-diyl dibenzenesulfonate, Ethylene glycol bis(benzenesulfonate) |

| CAS Number | 116-50-7 |

| Molecular Formula | C₁₄H₁₄O₆S₂ |

| Molecular Weight | 342.39 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF; insoluble in water |

| Spacer Arm Length | ~7.7 Å |

| Reactive Groups | Benzenesulfonate esters |

| Target Functional Groups | Primary amines (e.g., lysine side chains), thiols (cysteine side chains) |

Synthesis Protocol

This compound can be synthesized in the laboratory via the esterification of ethylene glycol with benzenesulfonyl chloride in the presence of a base.

Materials:

-

Ethylene glycol

-

Benzenesulfonyl chloride[1]

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve ethylene glycol (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (2.2 eq) to the solution and cool the flask in an ice bath with stirring.

-

Slowly add benzenesulfonyl chloride (2.1 eq) dropwise to the cooled solution via a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with 1 M HCl to remove excess pyridine.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram of Synthesis Pathway:

Caption: Synthesis of this compound.

Experimental Protocols: Protein Crosslinking

This protocol provides a general guideline for crosslinking proteins in solution using this compound. Optimization may be required for specific protein systems.

4.1. Materials

-

Protein of interest in a suitable buffer (e.g., HEPES, PBS, borate buffer). Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the crosslinking reaction.

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the crosslinker stock solution.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine).

-

SDS-PAGE reagents and equipment.

-

Mass spectrometer (for identification of crosslinked peptides).

4.2. Protocol for In-Solution Protein Crosslinking

-

Prepare Protein Sample: Dissolve the protein of interest in the chosen reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 25-50 mM) in anhydrous DMSO or DMF.

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

-

Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

-

-

Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analyze Crosslinked Products:

-

SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked proteins.

-

Mass Spectrometry: For detailed analysis of crosslinked sites, the protein sample can be digested with a protease (e.g., trypsin), followed by enrichment of crosslinked peptides and analysis by LC-MS/MS.

-

Diagram of Crosslinking Workflow:

Caption: General workflow for protein crosslinking.

Mechanism of Action

This compound acts via a two-step nucleophilic substitution reaction. The primary amino group of a lysine residue acts as a nucleophile, attacking one of the electrophilic carbons of the ethane bridge and displacing a benzenesulfonate leaving group. This forms a stable covalent bond. The second benzenesulfonate group can then react with another nearby nucleophile, such as a second lysine residue, to form a crosslink.

Diagram of Crosslinking Mechanism:

Caption: Mechanism of protein crosslinking.

Data Presentation: Comparison with Other Crosslinkers

The choice of crosslinker is critical for a successful experiment. The table below compares this compound with other common homobifunctional crosslinkers.

| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |

| This compound | Benzenesulfonate ester | ~7.7 | No | Yes |

| Dimethyl suberimidate (DMS) | Imidoester | 11.0 | No | Yes |

| Disuccinimidyl suberate (DSS) | NHS ester | 11.4 | No | Yes |

| Dithiobis(succinimidyl propionate) (DSP) | NHS ester | 12.0 | Yes (thiol) | Yes |

| Glutaraldehyde | Aldehyde | Variable (polymerizes) | No | Yes |

Troubleshooting

-

Low or no crosslinking:

-

Increase the concentration of the crosslinker.

-

Increase the reaction time or temperature.

-

Ensure the reaction buffer is free of primary amines.

-

Check the pH of the reaction buffer; optimal pH for reaction with primary amines is typically 7.5-9.0.

-

-

Excessive precipitation:

-

Decrease the concentration of the crosslinker.

-

Decrease the reaction time.

-

Optimize the protein concentration.

-

-

High molecular weight aggregates:

-

This may indicate intermolecular crosslinking. Decrease the protein concentration to favor intramolecular crosslinking.

-

Safety Precautions

-

This compound is a reactive chemical and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for 1,2-Ethanediol Dibenzenesulfonate as a Linker in Polymer Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, documented applications of 1,2-ethanediol dibenzenesulfonate as a linker in polymer chemistry are limited in publicly available literature. However, its chemical structure is analogous to other bifunctional sulfonate esters, such as 1,2-ethanediol di-p-toluenesulfonate (ethylene glycol ditosylate), which are utilized in polymerization reactions. The following application notes and protocols are based on the established reactivity of such analogous compounds and are provided as a guide for research and development.

Application Notes

1,2-Ethanediol dibenzenesulfonate is a bifunctional molecule that can act as an electrophilic linker in various polymerization reactions. Its two benzenesulfonate groups are excellent leaving groups, making the ethylene bridge susceptible to nucleophilic attack.[1] This reactivity allows for its use in the synthesis of a variety of polymers, including polyethers, polyamines, and polythioethers, through step-growth polymerization mechanisms.

Key Potential Applications:

-

Synthesis of Segmented Copolymers: This linker can be used to connect different prepolymers, creating segmented or block copolymers. This is particularly useful for tuning the mechanical and thermal properties of materials.

-

Cross-linking of Polymers: For polymers containing nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups), 1,2-ethanediol dibenzenesulfonate can act as a cross-linking agent to form polymer networks. This can improve the mechanical strength, thermal stability, and solvent resistance of the material.[2]

-

Monomer for Polycondensation Reactions: It can be reacted with difunctional nucleophiles (e.g., diols, diamines, dithiols) to synthesize linear polymers. The properties of the resulting polymer will be influenced by the nature of the nucleophilic comonomer.

-

Surface Modification: The reactivity of the sulfonate ester groups can be utilized to graft polymer chains onto surfaces that have been functionalized with nucleophilic groups.

Advantages of Sulfonate Ester Linkers:

-

High Reactivity: Benzenesulfonates are good leaving groups, facilitating reactions under relatively mild conditions.[1]

-

Stability: The linker itself is generally stable under neutral and acidic conditions, allowing for controlled polymerization.

-

Tunable Properties: The properties of the final polymer can be tuned by the choice of comonomers and the degree of cross-linking.

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyether via Polycondensation

This protocol describes the synthesis of a linear polyether by reacting 1,2-ethanediol dibenzenesulfonate with a diol, such as 4,4'-biphenol.

Materials:

-

1,2-Ethanediol dibenzenesulfonate

-

4,4'-Biphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Methanol

-

Deionized water

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4,4'-biphenol (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

-

Add anhydrous DMF to dissolve the reactants under a nitrogen atmosphere.

-

Heat the mixture to 80°C and stir for 1 hour to ensure the formation of the diphenoxide.

-

In a separate flask, dissolve 1,2-ethanediol dibenzenesulfonate (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of 1,2-ethanediol dibenzenesulfonate dropwise to the reaction mixture.

-

Increase the reaction temperature to 120°C and stir for 24 hours.

-

After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a stirred solution of methanol and water (1:1 v/v).

-

Filter the precipitate, wash thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 60°C to a constant weight.

Characterization:

-

The polymer structure can be confirmed by ¹H NMR and FTIR spectroscopy.

-

The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).

-

Thermal properties (glass transition temperature, melting temperature, and thermal stability) can be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Cross-linking of a Hydroxyl-Terminated Polymer

This protocol outlines a general procedure for cross-linking a hydroxyl-terminated polymer, such as polyethylene glycol (PEG), using 1,2-ethanediol dibenzenesulfonate.

Materials:

-

Hydroxyl-terminated polymer (e.g., Polyethylene glycol, Mn = 2000 g/mol )

-

1,2-Ethanediol dibenzenesulfonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the hydroxyl-terminated polymer (1.0 eq of hydroxyl groups) in anhydrous THF.

-

Carefully add sodium hydride (1.1 eq per hydroxyl group) portion-wise to the polymer solution at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete deprotonation.

-

In a separate flask, dissolve 1,2-ethanediol dibenzenesulfonate (0.5 eq per hydroxyl group for full cross-linking) in anhydrous THF.

-

Add the solution of the linker dropwise to the polymer solution.

-

Heat the reaction mixture to 50°C and stir for 48 hours. The formation of a gel indicates successful cross-linking.

-

Quench the reaction by the slow addition of methanol.

-

Precipitate the cross-linked polymer in cold diethyl ether.

-

Wash the polymer with diethyl ether to remove any unreacted starting materials and mineral oil.

-

Dry the cross-linked polymer network under vacuum.

Characterization:

-

The degree of cross-linking can be assessed by swelling studies in a suitable solvent.

-

The mechanical properties of the cross-linked material can be evaluated by rheometry or tensile testing.

Data Presentation

The following tables provide hypothetical but realistic data for polymers synthesized using a bifunctional benzenesulfonate linker, based on typical results reported for analogous systems.

Table 1: Molecular Weight and Thermal Properties of Linear Polyethers Synthesized with Different Diols

| Diol Comonomer | Mn ( g/mol ) | PDI | Tg (°C) | Td (°C) |

| 4,4'-Biphenol | 18,500 | 2.1 | 155 | 380 |

| Hydroquinone | 15,200 | 2.3 | 130 | 365 |

| Bisphenol A | 22,000 | 1.9 | 142 | 375 |

Mn = Number average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Td = Decomposition temperature (5% weight loss)

Table 2: Swelling Ratio and Mechanical Properties of Cross-linked PEG

| Linker:PEG Ratio | Swelling Ratio in THF | Young's Modulus (MPa) |

| 0.25:1 | 8.5 | 0.8 |

| 0.5:1 | 4.2 | 2.5 |

| 0.75:1 | 2.1 | 5.1 |

Swelling Ratio = (Weight of swollen gel - Weight of dry gel) / Weight of dry gel

Visualizations

Below are diagrams created using the DOT language to illustrate the concepts described.

References

Application Notes and Protocols: 1,2-Ethanediol, Dibenzenesulfonate as a Bifunctional Electrophile in Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Ethanediol, dibenzenesulfonate is a versatile bifunctional electrophile that serves as a valuable reagent in organic synthesis, particularly in the construction of cyclic and heterocyclic systems, as well as in the formation of molecules with a two-carbon linker. The presence of two benzenesulfonate groups, which are excellent leaving groups, allows for sequential or double nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in various substitution reactions, offering insights into its reactivity and utility in synthetic chemistry and drug development.

Introduction

Sulfonate esters are widely recognized for their exceptional leaving group ability in nucleophilic substitution reactions.[1] This property stems from the fact that the corresponding sulfonate anion is a very weak base, stabilized by resonance.[1] Alcohols can be converted into sulfonate esters to enhance their reactivity towards nucleophiles.[1] this compound, also known as ethylene glycol dibenzenesulfonate, possesses two such functionalities, making it a potent electrophile for introducing a C2-linker between two nucleophilic centers.

The benzenesulfonate group is comparable in leaving group ability to other commonly used sulfonates like tosylates and mesylates. The reactivity of this compound in SN2 reactions allows for the controlled formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[2][3] This bifunctionality is particularly advantageous in the synthesis of macrocycles and other complex architectures relevant to medicinal chemistry.

Applications in Organic Synthesis

The primary application of this compound lies in its ability to act as a "two-carbon" building block, connecting two nucleophilic species. Key applications include:

-

Synthesis of Cyclic Compounds: By reacting with bifunctional nucleophiles, this compound can be used to construct a variety of cyclic structures, such as crown ethers, cyclams, and other heterocyclic systems.

-

Formation of Diamines and Diethers: Reaction with an excess of an amine or an alcoholate results in the formation of the corresponding 1,2-disubstituted ethane derivatives.

-

Synthesis of Dithiols and Thioethers: It readily reacts with thiolates to produce 1,2-dithioethers or, under different conditions, can be a precursor to 1,2-ethanedithiol.

-

Drug Development: In drug discovery, this reagent can be employed to synthesize linkers for antibody-drug conjugates (ADCs) or to create spacers in molecules designed to interact with multiple biological targets.

Reaction Mechanisms

The reactions of this compound with nucleophiles typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms of the ethylene glycol backbone.

-

Displacement of the Leaving Group: The carbon-oxygen bond of the benzenesulfonate ester cleaves, and the stable benzenesulfonate anion departs.

-

Second Substitution (for bifunctional nucleophiles or in the presence of excess nucleophile): A second nucleophilic attack occurs at the other electrophilic carbon, displacing the second benzenesulfonate group.

// Nodes Reactants [label="Nu:⁻ + C₂H₄(OSO₂Ph)₂"]; TransitionState1 [label="[Nu---CH₂(OSO₂Ph)CH₂(OSO₂Ph)]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Nu-CH₂CH₂-OSO₂Ph + PhSO₃⁻"]; TransitionState2 [label="[Nu'---CH₂(Nu)CH₂-OSO₂Ph]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Nu-CH₂CH₂-Nu' + PhSO₃⁻"];

// Edges Reactants -> TransitionState1 [label="Sɴ2 Attack"]; TransitionState1 -> Intermediate [label="Leaving Group Departs"]; Intermediate -> TransitionState2 [label="Second Sɴ2 Attack\n(with Nu':⁻)"]; TransitionState2 -> Products [label="Second Leaving Group Departs"]; } dot Figure 1. General mechanism for the sequential SN2 reaction of this compound with nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical N,N'-Disubstituted-1,2-diaminoethane

This protocol describes a general procedure for the reaction of this compound with a primary amine to yield a symmetrical N,N'-disubstituted-1,2-diaminoethane.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., benzylamine) (2.2 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.

-

Add the primary amine (2.2 eq) and potassium carbonate (3.0 eq) to the suspension.

-